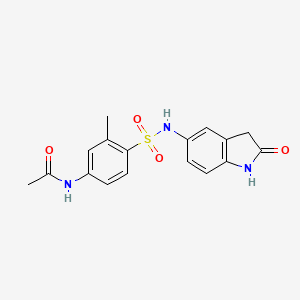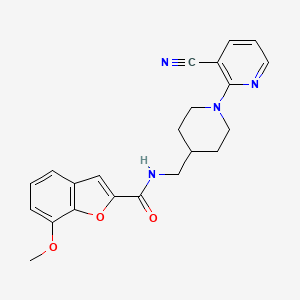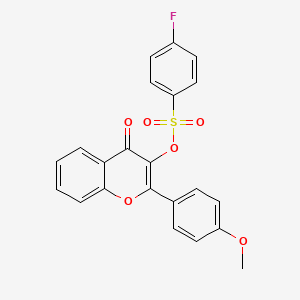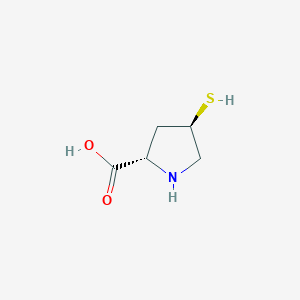
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential anticancer properties. It is a member of the family of MDM2 inhibitors, which are designed to target the MDM2 protein that is overexpressed in many types of cancer cells. The inhibition of MDM2 can lead to the activation of the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and preventing cancer.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One significant application of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide derivatives is in the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties for use as antimicrobial agents. A study by Darwish et al. (2014) focused on the synthesis of various derivatives bearing the sulfamoyl moiety suitable for antimicrobial use, demonstrating promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticonvulsant Activity
Another research avenue explores the anticonvulsant activities of derivatives of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide. Kohn et al. (1991) reported potent anticonvulsant activity in specific derivatives, providing a foundational understanding of the structure-activity relationship among these compounds (Kohn, Sawhney, Legall, Robertson, & Leander, 1991).
Antimicrobial Agents
The development of antimicrobial agents from N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide derivatives is a critical area of research. Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to determine their antimicrobial activity, revealing a feasible structure–activity relationship (Baviskar, Khadabadi, & Deore, 2013).
Electronic and Biological Interactions
Bharathy et al. (2021) investigated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide derivatives, focusing on their structural parameters, electron behavior, and potential for fungal and cancer activities. This research provides insights into the compound's reactivity and potential therapeutic applications (Bharathy et al., 2021).
Antimalarial and Anti-inflammatory Agents
Further studies have explored the synthesis of derivatives for potential antimalarial and anti-inflammatory applications. Werbel et al. (1986) and Nikalje et al. (2015) have contributed to understanding these compounds' effectiveness in related biological activities, indicating a broad spectrum of potential therapeutic uses (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986); (Nikalje, Hirani, & Nawle, 2015).
properties
IUPAC Name |
N-[3-methyl-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-7-13(18-11(2)21)4-6-16(10)25(23,24)20-14-3-5-15-12(8-14)9-17(22)19-15/h3-8,20H,9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLXIXRTMONHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692394.png)


![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)

![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)
![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692409.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide](/img/structure/B2692411.png)


![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2692414.png)
![2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B2692416.png)